4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

Lipophilicity Medicinal Chemistry ADME

4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 1491131-86-2) is a bipyrazole derivative with the molecular formula C12H15BrN4O2 and a molecular weight of 327.18 g/mol. The compound features a 4-bromo substituent on one pyrazole ring, an isopropyl group at the 1'-position of the second pyrazole ring, and a carboxylic acid functional group at the 5-position.

Molecular Formula C12H15BrN4O2
Molecular Weight 327.182
CAS No. 1491131-86-2
Cat. No. B2658010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
CAS1491131-86-2
Molecular FormulaC12H15BrN4O2
Molecular Weight327.182
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)C2=NNC(=C2Br)C(=O)O
InChIInChI=1S/C12H15BrN4O2/c1-5(2)17-7(4)8(6(3)16-17)10-9(13)11(12(18)19)15-14-10/h5H,1-4H3,(H,14,15)(H,18,19)
InChIKeyFTSIDGWRHXBQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 1491131-86-2): Procurement-Relevant Physicochemical Profile


4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 1491131-86-2) is a bipyrazole derivative with the molecular formula C12H15BrN4O2 and a molecular weight of 327.18 g/mol [1]. The compound features a 4-bromo substituent on one pyrazole ring, an isopropyl group at the 1'-position of the second pyrazole ring, and a carboxylic acid functional group at the 5-position . It is commercially available at 98% purity from multiple established chemical suppliers and is primarily utilized as a synthetic building block in medicinal chemistry and kinase inhibitor research programs .

Why Generic Substitution of 4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic Acid Fails in Lead Optimization


Close structural analogs of 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid differ markedly in lipophilicity, molecular weight, and synthetic utility, rendering them non-interchangeable in structure-activity relationship (SAR) campaigns. The 4-bromo substituent provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is entirely absent in the des-bromo analog [1]. Simultaneously, the isopropyl group at the 1'-position imparts a distinct logP of 2.93, compared to only 1.89 for the corresponding 1'-methyl analog, a difference of over one log unit that significantly alters membrane permeability and target engagement profiles [2]. Substituting with a compound that lacks either the bromine atom or the isopropyl group introduces uncontrolled variables in lipophilicity, hydrogen-bonding capacity, and chemical reactivity, leading to divergent biological outcomes and potential misinterpretation of SAR data .

Quantitative Differential Evidence for 4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic Acid Versus Closest Analogs


Lipophilicity (logP) Differentiation: Target Compound vs. 1'-Methyl Analog

The target compound exhibits a calculated logP of 2.93, which is 1.04 log units higher than its closest commercially available analog, 4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 1338077-65-8), which has a logP of 1.89 [1]. This difference of over one log unit corresponds to an approximately 11-fold higher calculated octanol-water partition coefficient, indicating substantially greater lipophilicity for the target compound. Higher logP values are associated with enhanced passive membrane permeability and increased binding to hydrophobic protein pockets, making the target compound preferable for targets with deep hydrophobic binding sites.

Lipophilicity Medicinal Chemistry ADME

Molecular Weight Differentiation: Target Compound vs. Des-Bromo Analog

The target compound has a molecular weight of 327.18 g/mol, which is 78.90 g/mol higher than the des-bromo analog 1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 1044275-20-8), which has a molecular weight of 248.28 g/mol [1]. This 31.8% increase in molecular mass is attributable to the replacement of a hydrogen atom with a bromine atom (Δmass = 79.9 Da). The heavier bromine atom also contributes to increased polar surface area (PSA of 83.8 Ų for both the target compound and the trimethyl analog, versus a predicted PSA of approximately 72.8 Ų for the methyl ester analog) and can serve as a useful heavy atom for X-ray crystallography phasing.

Molecular Weight Fragment-Based Drug Design Lead Optimization

Synthetic Utility: 4-Bromo Substituent as a Cross-Coupling Handle

The 4-bromo substituent on the target compound enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are precluded in the des-bromo analog (CAS 1044275-20-8) [1]. The des-bromo analog lacks this reactive halogen handle and cannot undergo these transformations without prior functionalization. This synthetic versatility makes the target compound a privileged building block for the rapid generation of structurally diverse compound libraries in lead optimization programs, where the bromine atom serves as a versatile exit vector for late-stage diversification.

Synthetic Chemistry Cross-Coupling Building Block

Bipyrazole Class-Level Biological Activity: Kinase and Enzyme Inhibition Potential

While direct biological data for the target compound is limited in the published literature, the bipyrazole chemotype has demonstrated broad pharmacological activity across multiple therapeutic targets. A comprehensive patent review (2010–2021) reports that bipyrazole derivatives exhibit potent anticancer, anti-inflammatory, antimicrobial, and antimalarial activities, with several examples showing superior efficacy to chloroquine [1]. Specifically, bipyrazole-based JAK inhibitors have been developed by Incyte Corporation (US Patent 11,905,275 B2), demonstrating that the 3,4'-bipyrazole scaffold is compatible with kinase inhibitor pharmacophore models [2]. The target compound's structural features—a carboxylic acid for hydrogen bonding, a bromine for halogen bonding, and an isopropyl group for hydrophobic contacts—align with key pharmacophoric elements identified in active bipyrazole kinase inhibitors.

Kinase Inhibition JAK Inhibitors LSD1 Inhibitors

Optimal Research and Industrial Application Scenarios for 4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic Acid


Kinase Inhibitor Lead Optimization via Late-Stage Diversification

The 4-bromo substituent on the target compound enables rapid late-stage diversification through palladium-catalyzed cross-coupling reactions, allowing medicinal chemistry teams to generate focused libraries of aryl-, heteroaryl-, and amine-substituted derivatives for SAR exploration [1]. This capability is particularly valuable in kinase inhibitor programs targeting JAK, LSD1, or EGFR, where the bipyrazole scaffold has demonstrated precedent as a privileged kinase hinge-binding motif [2]. The isopropyl group provides enhanced lipophilicity (logP 2.93) compared to the methyl analog, which may improve cell permeability for intracellular kinase targets.

Fragment-Based Drug Discovery (FBDD) Screening Collection

With a molecular weight of 327.18 g/mol, the target compound resides at the upper boundary of fragment-like chemical space and can serve as a 'lead-like' fragment for FBDD campaigns [1]. The presence of both a carboxylic acid (hydrogen bond donor/acceptor) and a bromine atom (halogen bond donor) provides multiple interaction modalities for target engagement. The bromine atom also facilitates X-ray crystallographic phasing, enabling direct visualization of binding modes in fragment-soaking experiments, an advantage over the des-bromo analog which lacks this heavy atom.

Synthesis of Bipyrazole-Based Metal Complexes for Catalysis or Bioinorganic Chemistry

Bipyrazole derivatives are established ligands for transition metal complexes. The patent review by Abbas and Dawood (2022) highlights that gold(III), iridium(II), copper(I), and silver(I) bipyrazole complexes exhibit enhanced anticancer and antibacterial activities compared to the free ligands [1]. The target compound's carboxylic acid group offers an additional metal coordination site, potentially enabling the formation of multinuclear metal complexes with unique catalytic or biological properties.

Corrosion Inhibition Formulation Development

Bipyrazole derivatives have demonstrated high corrosion inhibition efficiencies for mild steel in acidic environments, with reported inhibition efficiencies of 96% at 5 × 10⁻⁴ M for structurally related bipyrazole compounds [1]. The target compound's nitrogen-rich heterocyclic core and carboxylic acid anchoring group are consistent with the structural features of effective corrosion inhibitors, suggesting its potential as a starting point for developing industrial anti-corrosion formulations.

Quote Request

Request a Quote for 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.